molecular formula C24H24N6O2S2 B14111378 7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-(benzyl(methyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-(benzyl(methyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B14111378
M. Wt: 492.6 g/mol
InChI Key: BIOKPKRRIMPTRJ-UHFFFAOYSA-N
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Description

7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-(benzyl(methyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a complex organic compound that features a purine core substituted with benzo[d]thiazole and benzyl(methyl)amino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-(benzyl(methyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. One common approach starts with the preparation of benzo[d]thiazole-2-thiol, which is then reacted with appropriate alkylating agents to introduce the thioethyl group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-(benzyl(methyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

    Oxidation: The thioethyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The benzyl(methyl)amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioethyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-(benzyl(methyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-(benzyl(methyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione involves its interaction with molecular targets such as enzymes or receptors. The benzo[d]thiazole and purine moieties may bind to specific sites on these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Benzo[d]thiazole-2-thiol derivatives: These compounds share the benzo[d]thiazole core and exhibit similar chemical properties.

    Purine derivatives: Compounds with a purine core, such as caffeine and theobromine, have similar structural features.

Uniqueness

7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-(benzyl(methyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C24H24N6O2S2

Molecular Weight

492.6 g/mol

IUPAC Name

7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-8-[benzyl(methyl)amino]-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C24H24N6O2S2/c1-27(15-16-9-5-4-6-10-16)22-26-20-19(21(31)29(3)24(32)28(20)2)30(22)13-14-33-23-25-17-11-7-8-12-18(17)34-23/h4-12H,13-15H2,1-3H3

InChI Key

BIOKPKRRIMPTRJ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N(C)CC3=CC=CC=C3)CCSC4=NC5=CC=CC=C5S4

Origin of Product

United States

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